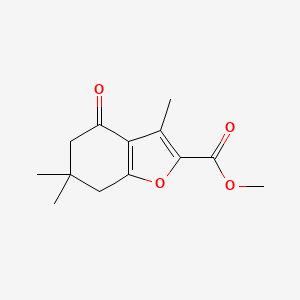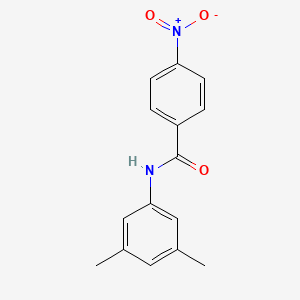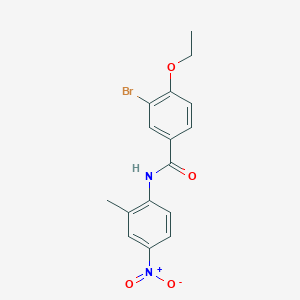
methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, also known as Methyl TMTB, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate TMTB is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth. In plants, it has been shown to regulate gene expression and stimulate growth.
Biochemical and Physiological Effects:
This compound TMTB has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and inhibit tumor growth. In plants, it has been shown to promote root growth, increase chlorophyll content, and improve photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate TMTB in lab experiments is its versatility – it can be used in a variety of applications, from medicine to agriculture to materials science. Another advantage is its relatively low toxicity, which makes it safer to handle than some other chemicals. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain contexts. Another limitation is that it can be expensive to synthesize in large quantities.
Direcciones Futuras
There are many potential future directions for research on methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate TMTB. In medicine, it could be further studied as a potential treatment for cancer and inflammatory diseases. In agriculture, it could be used to develop new plant growth regulators that are more effective and environmentally friendly. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Overall, this compound TMTB is a promising compound that has the potential to make significant contributions to a range of scientific fields.
Métodos De Síntesis
Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate TMTB can be synthesized through the reaction of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with methanol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate TMTB has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a plant growth regulator to improve crop yield and quality. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-7-10-8(14)5-13(2,3)6-9(10)17-11(7)12(15)16-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJSTUFWWRMVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)

![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)

![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)

![2-(methyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4997578.png)
![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)

![1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole](/img/structure/B4997594.png)
